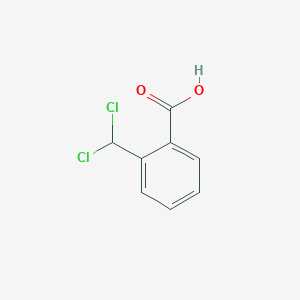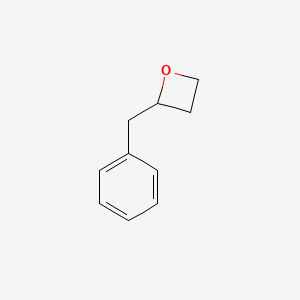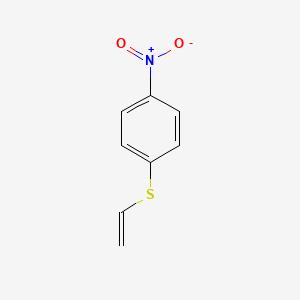
5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- is a complex organic compound with a molecular formula of C27H35NO6 This compound is characterized by its benzofuran core, which is a fused ring structure consisting of a benzene ring and a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors to form the benzofuran ring system.
Introduction of Methoxy Groups: Methoxy groups are typically introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Azepinyl Group: The azepinyl group is introduced through nucleophilic substitution reactions, often using azepine derivatives.
Addition of the Hydroxyphenyl Ethyl Group: This step involves the coupling of the hydroxyphenyl ethyl group to the benzofuran core, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the azepinyl group or other reducible functional groups, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzofuran ring or the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could include its use as a lead compound for drug development, particularly if it exhibits pharmacological activity.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism by which 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could act as an agonist or antagonist at certain receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound may influence cellular pathways by interacting with key proteins or signaling molecules, leading to changes in cellular function.
類似化合物との比較
Similar Compounds
4,7-Dimethoxy-6-[2-(hexahydro-1H-azepin-1-yl)ethoxy]-alpha-[2-(3-hydroxyphenyl)ethyl]-5-benzofuranmethanol: This compound shares a similar structure but differs in the position of the hydroxy group on the phenyl ring.
Other Benzofuran Derivatives: Compounds with variations in the substituents on the benzofuran core, such as different alkyl or aryl groups.
Uniqueness
The uniqueness of 5-Benzofuranmethanol, 4,7-dimethoxy-6-(2-(hexahydro-1H-azepin-1-yl)ethoxy)-alpha-(2-(2-hydroxyphenyl)ethyl)- lies in its specific combination of functional groups and the resulting chemical properties
特性
CAS番号 |
40681-06-9 |
|---|---|
分子式 |
C27H35NO6 |
分子量 |
469.6 g/mol |
IUPAC名 |
2-[3-[6-[2-(azepan-1-yl)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C27H35NO6/c1-31-24-20-13-17-33-25(20)27(32-2)26(34-18-16-28-14-7-3-4-8-15-28)23(24)22(30)12-11-19-9-5-6-10-21(19)29/h5-6,9-10,13,17,22,29-30H,3-4,7-8,11-12,14-16,18H2,1-2H3 |
InChIキー |
FWBASZLSQMEXMZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C2=C1C=CO2)OC)OCCN3CCCCCC3)C(CCC4=CC=CC=C4O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-[2,2,2-trichloro-1-(2-ethoxyphenyl)ethyl]aniline](/img/structure/B14667874.png)

![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14667885.png)


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
![1h-Phenaleno[1,2-d]thiazole](/img/structure/B14667908.png)

![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)


![N-{2-[Bis(carboxymethyl)amino]ethyl}-N-methylglycine](/img/structure/B14667943.png)


